7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that contains both bromine and cyano functional groups, making it significant in various chemical applications. This compound belongs to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities and utility in pharmaceutical chemistry.
This compound can be synthesized through various chemical reactions involving imidazo[1,2-a]pyridine derivatives. The presence of the bromine atom enhances its reactivity, allowing for further functionalization and exploration in medicinal chemistry.
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile is classified as a brominated heterocycle. It features a pyridine ring fused to an imidazole ring, characteristic of many biologically active compounds. Its cyano group contributes to its potential as a building block in organic synthesis.
The synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile can be achieved through several methods:
The molecular structure of 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile features:
BrC1=NC(=C(N=C1)C#N)C=C
which indicates the arrangement of atoms and bonds.7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile participates in various chemical reactions due to its functional groups:
The mechanism of action for 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile involves:
The reactivity patterns observed are consistent with those typical of other halogenated heterocycles, allowing for diverse synthetic pathways.
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile has numerous applications in scientific research:
The synthesis of 7-bromoimidazo[1,2-a]pyridine-2-carbonitrile relies heavily on convergent approaches that efficiently assemble the heterocyclic core while strategically positioning the bromo and cyano substituents. A representative route involves the cyclocondensation of 2-amino-5-bromopyridine with α-halo carbonyl equivalents or their synthetic precursors. Chinese patent CN103788092A details a high-yielding (>75%) single-step method where 2-amino-5-bromopyridine reacts with 2-chloroacetaldehyde (40% aqueous solution) in ethanol at reflux, directly yielding 7-bromoimidazo[1,2-a]pyridine within 4–6 hours [5]. This method emphasizes solvent selection and stoichiometric control to suppress dihaloethylamine byproduct formation. Subsequent C2-carbonylation typically employs Vilsmeier-Haack formylation followed by dehydration with hydroxylamine hydrochloride to install the nitrile group, though direct cyanation using Pd-catalyzed cross-coupling or electrophilic cyanation reagents remains underexplored for this specific derivative. Sigma-Aldrich's product notes confirm the commercial availability of the 7-bromoimidazo[1,2-a]pyridine scaffold (CAS 808744-34-5) as a solid, with analytical characterization limited to SMILES (Brc1ccn2ccnc2c1) and InChIKey (OASOJRLJBDCVNU-UHFFFAOYSA-N) identifiers [2] [3]. Key challenges include the purification of the polar intermediate and managing the electron-withdrawing nitrile's impact on cyclization kinetics. Recrystallization from mixed solvents (e.g., ethyl acetate/hexane) proves critical for obtaining analytically pure material suitable for cross-coupling [5].
Table 1: Key Precursors for 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile Synthesis
Compound | CAS Number | Role | Key Characteristics |
---|---|---|---|
2-Amino-5-bromopyridine | 1072-97-5 | Cyclization precursor | Commercial availability; regioselectivity control |
7-Bromoimidazo[1,2-a]pyridine | 808744-34-5 | Intermediate | SMILES: Brc1ccn2ccnc2c1 [2] |
2-Chloroacetaldehyde (40% aq.) | 107-20-0 | Cyclization agent | Requires careful stoichiometric control |
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile | 1525387-68-1 | Target molecule | Purity: 97% (Amadis Chem) [8] |
The bromine atom at the C7 position of the imidazo[1,2-a]pyridine scaffold serves as a versatile handle for Pd-catalyzed borylation, enabling downstream Suzuki-Miyaura cross-coupling reactions to access biaryl or heteroaryl architectures. Synlett (2023) research demonstrates that analogous 6-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes regioselective Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst, though competitive dimerization via direct homocoupling can occur unexpectedly under these conditions [4]. This phenomenon highlights the electrophilic susceptibility of the C6/C7 positions and the critical influence of steric and electronic factors imparted by the C2-substituent (ester vs. nitrile). For 7-bromoimidazo[1,2-a]pyridine-2-carbonitrile, the strongly electron-withdrawing cyano group reduces electron density at C3, potentially enhancing oxidative addition kinetics at C7-Br while simultaneously increasing susceptibility to nucleophilic displacement—a duality requiring precise ligand selection (e.g., SPhos or XPhos over bulky PtBu₃) to suppress protodebromination. Optimal results are achieved in anhydrous dioxane at 80–90°C with stoichiometric potassium acetate as base, yielding the corresponding pinacol boronate ester crucial for subsequent Suzuki couplings with aryl/heteroaryl halides [4] [7]. The cyano group’s compatibility with these conditions is excellent, showing no detectable hydrolysis or side reactions.
While not directly exemplified for 7-bromoimidazo[1,2-a]pyridine-2-carbonitrile in the available literature, Buchwald-Hartwig amination represents a theoretically powerful strategy for installing amino functionalities at C7, leveraging the bromide’s reactivity. CDK9 inhibitor research on related scaffolds demonstrates the efficacy of Pd₂(dba)₃/XantPhos catalyst systems in coupling bromoimidazo[1,2-a]pyridines with primary/secondary amines, including morpholine and piperazine derivatives [7]. The electron-deficient nature of the C2-carbonitrile likely accelerates oxidative addition but may necessitate milder bases (e.g., Cs₂CO₃ instead of NaOtBu) to prevent cyano group degradation. Key considerations include:
Scaffold hopping around the 7-bromoimidazo[1,2-a]pyridine-2-carbonitrile core exploits its dual reactivity: the bromine permits cross-coupling diversification, while the nitrile serves as a linchpin for hydrolysis (to carboxylic acids), reduction (to aminomethyl), or heterocycle annulation (e.g., tetrazoles). The CDK9 inhibitor development campaign utilized a molecular extension strategy wherein the imidazo[1,2-a]pyridine skeleton served as a bioisostere for purines, with systematic variation of substituents at C6/C8 positions to enhance CDK9 selectivity over CDK1/2 [7]. Computational docking models revealed that introducing hydrophobic moieties (e.g., 2-methoxy-4-fluorophenyl via Suzuki coupling) or N-containing solubilizing groups (via Buchwald-Hartwig or amidation) optimally occupied the solvent-exposed region of CDK9’s ATP-binding pocket. Specifically:
Table 2: Scaffold Hopping Derivatives from 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile
Modification Strategy | Key Intermediates | Target Pharmacophores | Biological Application |
---|---|---|---|
Suzuki-Miyaura coupling | 7-Aryl-imidazo[1,2-a]pyridine-2-carbonitriles | Hydrophobic cavity binders | Kinase hinge region recognition |
Buchwald-Hartwig amination | 7-(Dialkylamino)-imidazo[1,2-a]pyridine-2-carbonitriles | Solubility-enhancing groups | Cellular permeability optimization |
Nitrile hydrolysis → Amide coupling | 2-Carboxamide derivatives | Hydrogen-bond donors/acceptors | CDK9 selectivity enhancement [7] |
Boronate ester formation | Pinacol boronate esters | Functional handles for iterative coupling | Bifunctional linker synthesis |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8